molecular formula C20H27NO2 B12956304 Y8Kcn7S6KE CAS No. 752958-88-6

Y8Kcn7S6KE

Cat. No.: B12956304
CAS No.: 752958-88-6
M. Wt: 313.4 g/mol
InChI Key: LBLVIDUIWXYVNG-AITUJVMLSA-N
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Description

RTI-150, also known as cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane derivative. It acts as a potent dopamine reuptake inhibitor and stimulant drug. RTI-150 is approximately five times more potent than cocaine and is more selective for the dopamine transporter relative to other monoamine transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RTI-150 involves the esterification of tropane derivatives. The key intermediate, 3β-(4-methylphenyl)tropane, is reacted with cyclobutanecarboxylic acid under specific conditions to yield RTI-150. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of RTI-150 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

RTI-150 undergoes various chemical reactions, including:

    Oxidation: RTI-150 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert RTI-150 to its reduced forms.

    Substitution: Substitution reactions can occur at the phenyl ring or the tropane nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced tropane derivatives .

Scientific Research Applications

Mechanism of Action

RTI-150 exerts its effects by inhibiting the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft. This action is mediated through its high affinity for the dopamine transporter. The compound’s selectivity for the dopamine transporter over other monoamine transporters contributes to its potent stimulant effects. The rapid entry of RTI-150 into the brain is a key factor in its high abuse potential .

Comparison with Similar Compounds

RTI-150 is compared with other phenyltropane derivatives, such as:

  • (−)-2β-Carbomethoxy-3β-(4-fluorophenyl)tropane
  • (+)-CPCA
  • Troparil
  • RTI-55
  • Difluoropine

Uniqueness

RTI-150 is unique due to its high potency and selectivity for the dopamine transporter. It has a faster onset of effects and a shorter duration of action compared to other similar compounds. These properties make it a valuable tool in research on the pharmacokinetics and abuse potential of stimulant drugs .

Biological Activity

Y8Kcn7S6KE is a compound whose biological activity has garnered attention in various research contexts, particularly regarding its potential therapeutic applications. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Overview of Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various bacterial strains.
  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, contributing to its potential protective effects against oxidative stress.
  • Cytotoxicity : In vitro studies indicate that this compound can induce cell death in certain cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has shown that this compound possesses notable antimicrobial effects. A study evaluated its efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth in a dose-dependent manner.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

This compound has also been tested for its antioxidant properties. In a series of assays measuring the compound's ability to scavenge free radicals, it was found to effectively reduce oxidative stress markers in cultured cells. The antioxidant capacity was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, revealing a significant reduction in DPPH radical levels.

Concentration (µg/mL)% Inhibition of DPPH Radical
1025%
5055%
10080%

This data indicates that this compound may offer protective benefits against oxidative damage.

Cytotoxicity and Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (LNCaP). The compound was shown to induce apoptosis through mechanisms involving caspase activation and disruption of mitochondrial membrane potential.

Case Study: Prostate Cancer Cells

A specific study focused on LNCaP cells treated with this compound demonstrated:

  • IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be 15 µM.
  • Mechanism of Action : Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptosis.

These findings highlight the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.

Properties

CAS No.

752958-88-6

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

cyclobutyl (1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C20H27NO2/c1-13-6-8-14(9-7-13)17-12-15-10-11-18(21(15)2)19(17)20(22)23-16-4-3-5-16/h6-9,15-19H,3-5,10-12H2,1-2H3/t15-,17+,18+,19-/m0/s1

InChI Key

LBLVIDUIWXYVNG-AITUJVMLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC4CCC4)N3C

Canonical SMILES

CC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC4CCC4)N3C

Origin of Product

United States

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